5,6-Difluoropyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoropyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQBHTZYZVFHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-65-6 | |
| Record name | 5,6-difluoropyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,6 Difluoropyridin 3 Amine and Analogous Fluorinated Aminopyridines
Direct Fluorination Strategies on Aminopyridine Precursors
Direct fluorination of aminopyridine precursors presents a straightforward approach to synthesizing fluorinated aminopyridines. However, the electron-rich nature of the pyridine (B92270) ring makes nucleophilic fluorination challenging, especially at the meta position. nih.govrsc.org
One notable method involves the use of Selectfluor for the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in an aqueous solution. This approach provides good to high yields with high regioselectivity. The amino or hydroxyl group at the C2 position activates the electron-deficient pyridine system, and the regioselectivity is highly dependent on the substituent pattern of the starting material. acs.org
Another innovative strategy utilizes pyridine N-oxides. For instance, the direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide at room temperature yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This method has also been successfully adapted for fluorine-18 (B77423) radiolabeling. snmjournals.orgresearchgate.net
| Precursor | Fluorinating Agent | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-Aminopyridines | Selectfluor | Fluorinated 2-aminopyridines | High regioselectivity; mild conditions. | acs.org |
| 3-Bromo-4-nitropyridine N-oxide | Fluoride (B91410) source (e.g., TBAF) | 3-Fluoro-4-aminopyridine | Enables meta-fluorination; applicable for radiolabeling. | nih.govsnmjournals.org |
Amination Approaches for Difluoropyridine Scaffolds
Amination of pre-existing difluoropyridine rings is a common and versatile strategy for the synthesis of fluorinated aminopyridines.
Nucleophilic Aromatic Substitution with Amine Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing an amino group onto a difluoropyridine ring. The fluorine atoms activate the pyridine ring towards nucleophilic attack. ambeed.com The reaction involves the addition of an amine nucleophile to the electron-deficient aromatic ring, followed by the loss of a leaving group. masterorganicchemistry.com A variety of amines can be used as nucleophiles. researchgate.net
For instance, 2,6-difluoropyridine (B73466) can undergo selective monoetherification, and the resulting product can then react with another nucleophile in a subsequent SNAr reaction to produce nonsymmetrical bis-aryl ethers. acs.org Furthermore, a transition-metal-free approach using an organic photoredox catalyst under blue-light irradiation has been developed for the SNAr of unactivated fluoroarenes with primary aliphatic amines. nih.gov
Catalytic Amination Techniques (e.g., Buchwald-Hartwig, Ullmann-type Approaches)
Catalytic amination reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, have become powerful tools for the formation of carbon-nitrogen bonds. wikipedia.orgwikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. name-reaction.com This reaction has broad substrate scope and functional group tolerance, making it highly valuable for the synthesis of aryl amines. wikipedia.org The development of various generations of catalyst systems has expanded its applicability to a wide range of aryl coupling partners and amines, including ammonia (B1221849) equivalents. organic-chemistry.org
The Ullmann condensation is a copper-promoted reaction that can be used to form aryl amines from aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org These improved methods have made the Ullmann amination a competitive alternative to the Buchwald-Hartwig reaction. mdpi.com For example, a practical copper-catalyzed amination of aryl iodides using proline as a ligand can be performed at room temperature. researchgate.net
| Reaction | Catalyst | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium-based | Aryl halides/triflates and amines | Broad substrate scope, mild conditions. | wikipedia.orgorganic-chemistry.org |
| Ullmann-type Amination | Copper-based | Aryl halides and amines | Cost-effective catalyst, improved with ligands for milder conditions. | wikipedia.orgmdpi.com |
Cycloaddition and Condensation Reactions for Fluorinated Pyridine Ring Formation
Building the fluorinated pyridine ring from acyclic precursors through cycloaddition and condensation reactions offers an alternative and often highly regioselective synthetic route.
Cycloaddition reactions , such as the [2+2+2] cycloaddition of fluorinated diynes with nitriles catalyzed by cobalt, can produce α-fluoroalkylated pyridines in excellent yields. bohrium.com Another example is the [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes to construct 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.orgrsc.org
Condensation reactions are widely used for constructing pyridine rings. acsgcipr.org For example, trifluoromethylpyridine derivatives can be synthesized through the cyclo-condensation of smaller fluorinated building blocks. researchoutreach.org A one-pot method involving the photoredox coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonium (B1175870) acetate, provides access to diversely substituted 3-fluoropyridines. acs.org Additionally, three-component condensation reactions of 2-methoxy-3-trifluoroacetyl-4-quinolylamine with aldehydes in the presence of aqueous ammonia can yield pyrimido[5,4-c]quinoline derivatives. clockss.org
Dearomatization-Hydrogenation Strategies for Fluorinated Piperidine Precursors
A dearomatization-hydrogenation (DAH) strategy provides access to fluorinated piperidines, which can be precursors to fluorinated aminopyridines. This one-pot process involves the initial dearomatization of a fluorinated pyridine followed by hydrogenation.
A rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines has been developed to produce cis-fluorinated piperidines. nih.govacs.org This method uses a borane (B79455) reagent to first dearomatize the pyridine ring, which also protects the Lewis-basic nitrogen, followed by hydrogenation of the resulting diene mixture. scientificupdate.com This approach has been successfully applied to a range of mono-, di-, and trisubstituted fluoropyridines, yielding all-cis-(multi)fluorinated piperidines with excellent diastereoselectivity. acs.orgspringernature.com
Functional Group Transformations in Fluorinated Aminopyridine Synthesis
Functional group interconversion (FGI) is a crucial strategy in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.ukscribd.com In the context of fluorinated aminopyridine synthesis, FGI can be used to introduce the amine functionality at a late stage of the synthesis.
Chemical Reactivity and Mechanistic Investigations of 5,6 Difluoropyridin 3 Amine
Reactivity Profile of the Aminopyridine Moiety
The reactivity of 5,6-Difluoropyridin-3-amine is dictated by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms and pyridine (B92270) nitrogen.
Nucleophilic Character of the Amine Group
The exocyclic amine group at the C3 position is a primary site of nucleophilic reactivity. Despite the electron-withdrawing nature of the adjacent fluorine atoms and the ring nitrogen, which can decrease basicity and nucleophilicity compared to aniline (B41778), the amine group readily participates in a variety of bond-forming reactions. masterorganicchemistry.comresearchgate.net It can be readily acylated, for instance, by reacting with acetic anhydride (B1165640) and formic acid to form N-(5,6-difluoropyridin-3-yl)formamide. This reactivity is crucial for its use as a building block in the synthesis of more complex molecules. The amine group's ability to undergo reactions like alkylation, arylation, and condensation makes it a versatile handle for chemical modification. smolecule.comambeed.com
Reactivity at the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, conferring basic properties. uoanbar.edu.iqmsu.edu However, the basicity of the pyridine nitrogen in this compound is significantly attenuated. This is due to the strong inductive electron-withdrawing effect of the two vicinal fluorine atoms. researchgate.netimperial.ac.uk This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation or reaction with Lewis acids. uoanbar.edu.iqimperial.ac.uk Consequently, electrophilic attack at the ring nitrogen, such as protonation or N-alkylation, is less favorable compared to non-fluorinated pyridines. uoanbar.edu.iq The deactivation is so pronounced that reactions common for pyridine, like N-oxide formation, may require harsher conditions or alternative strategies. msu.edu
Influence of Fluorine Substituents on Ring Activation and Deactivation
The two fluorine atoms at positions C5 and C6 are the dominant influence on the reactivity of the aromatic ring system.
Electron-Withdrawing Effects of Vicinal Fluorine Atoms on Pyridine Reactivity
Conversely, this electron deficiency strongly activates the ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.combenthambooks.com Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy for the reaction. masterorganicchemistry.comthieme-connect.com The fluorine atoms themselves can act as excellent leaving groups in SNAr reactions, a somewhat counterintuitive role given the strength of the C-F bond, because the bond-breaking step is not the rate-determining step of the reaction. masterorganicchemistry.com
| Reaction Type | Effect of Fluorine Substituents | Justification |
|---|---|---|
| Electrophilic Aromatic Substitution | Strongly Deactivated | The powerful -I effect of fluorine atoms reduces ring electron density. imperial.ac.uknih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | Fluorine atoms stabilize the intermediate Meisenheimer complex. masterorganicchemistry.combenthambooks.com |
| Basicity of Pyridine Nitrogen | Decreased | The inductive effect withdraws electron density from the ring nitrogen. researchgate.netimperial.ac.uk |
Regioselectivity in Electrophilic and Nucleophilic Substitution Reactions
The regiochemical outcome of substitution reactions on this compound is a complex function of the directing effects of the amino group, the fluorine atoms, and the ring nitrogen.
Nucleophilic Substitution: This is the more synthetically relevant pathway. The pyridine ring is activated for nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing groups. In this molecule, the carbon atoms bearing the fluorine atoms (C5 and C6) are the primary sites for SNAr, where the fluorine atom is displaced by a nucleophile. The density of the electronic cloud in pyridine generally follows the order 4 > 2 > 3, making the C4 and C2/C6 positions more susceptible to nucleophilic attack than C3/C5. benthambooks.com The presence of fluorine at C5 and C6 makes these positions highly electrophilic and prone to attack. Studies on related di- and trihalopyridines show that the regioselectivity of nucleophilic substitution can be sensitive to the nature of the nucleophile, the solvent, and the specific halogen leaving group. researchgate.netresearchgate.netresearchgate.net For example, in related systems, bulky substituents can sterically hinder attack at an adjacent position, directing the nucleophile to a more remote site. researchgate.netresearchgate.net
Reaction Mechanisms of Key Transformations
The utility of this compound and its derivatives is evident in their participation in various coupling and substitution reactions, often employed in the synthesis of complex heterocyclic structures.
A prominent example is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction. The boronic acid derivative, (5,6-difluoropyridin-3-yl)boronic acid, serves as a key intermediate. In a typical mechanism, this boronic acid reacts with a halide-containing coupling partner in the presence of a palladium catalyst and a base. A representative reaction involves coupling (5,6-difluoropyridin-3-yl)boronic acid with an organic halide like di-tert-butyl [3-(3-(chloromethyl)-1,2-oxazol-5-yl)pyridin-2-yl]imidodicarbonate. ambeed.com
The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organic halide to form a palladium(II) species.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, a step often facilitated by a base which activates the boronic acid.
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
This type of transformation highlights how the pyridine core, despite its modified electronic nature due to fluorination, can be effectively functionalized at specific positions through modern cross-coupling methodologies. ambeed.com
Another key transformation is nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced. The mechanism proceeds via a two-step addition-elimination pathway. benthambooks.com
Addition: A nucleophile attacks the electron-deficient carbon atom bearing a fluorine (e.g., C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative atoms of the ring system, including the pyridine nitrogen.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
Catalytic C-H Functionalization Pathways
Direct catalytic C-H functionalization of pyridines is a powerful tool for molecular synthesis, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. yale.edu However, specific studies detailing the catalytic C-H functionalization pathways for this compound are not extensively documented. The reactivity of the two available C-H bonds (at the C2 and C4 positions) is influenced by several competing electronic and steric factors.
The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the metal catalyst, which often complicates reactivity. researchgate.net The regioselectivity of C-H activation on the pyridine ring is dictated by the electronic character of the C-H bonds and steric effects. nih.gov For this compound, the C4-H bond is situated between the amino group (electron-donating) and a fluorine atom (electron-withdrawing), while the C2-H bond is adjacent to the ring nitrogen and the amino group. The strong electron-withdrawing nature of the fluorine atoms at C5 and C6 significantly lowers the electron density of the entire aromatic system, potentially making C-H activation more challenging compared to non-fluorinated pyridines.
In related difluoropyridine systems, C-H activation has been observed. For instance, 3,5-difluoropyridine (B1298662) can undergo lithiation and subsequent functionalization. researchgate.net Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups like fluorine has been shown to proceed with high regioselectivity, often directed by the electronic properties of the ring. researchgate.net For this compound, one would anticipate that the directing effect of the amine group and the electronic pull of the fluorines would create a unique reactivity profile, though specific catalytic systems would need to be developed and optimized to achieve selective functionalization at either the C2 or C4 position.
Table 1: General Parameters for Palladium-Catalyzed C-H Arylation of Electron-Deficient Pyridines (Note: This table represents typical conditions for related compounds, not specifically for this compound)
| Component | Example | Role |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Pre-catalyst for the active Pd(0) species |
| Ligand | Monophosphine ligands (e.g., XPhos, RuPhos) | Stabilizes the catalyst, influences reactivity and selectivity |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Activates the C-H bond and neutralizes acid formed |
| Coupling Partner | Aryl Halides (e.g., Bromobenzene) | Provides the aryl group for functionalization |
| Solvent | Toluene, Dioxane | Reaction medium |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers |
Metal-Mediated Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental for constructing complex molecular architectures. eie.gr While this compound can theoretically participate in these reactions, either as a nucleophile (via the amine) or as an electrophile (if further halogenated), specific literature examples are scarce. The reactivity in such transformations is highly dependent on the reaction type.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.org For this compound to act as the electrophilic partner, it would first need to be halogenated at the C2 or C4 position (e.g., forming 2-bromo-5,6-difluoropyridin-3-amine). The subsequent coupling would be influenced by the electron-deficient nature of the pyridine ring, which can facilitate the initial oxidative addition step of the palladium catalyst. Studies on other brominated aminopyridines have shown successful Suzuki couplings. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org this compound, as a primary amine, could serve as the nucleophilic partner, reacting with various aryl or heteroaryl halides. The nucleophilicity of the amine is reduced by the strong electron-withdrawing effect of the adjacent fluorine atoms, which might necessitate more reactive catalyst systems or harsher reaction conditions compared to non-fluorinated anilines. The general mechanism involves oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 2: Representative Conditions for Metal-Mediated Coupling Reactions (Note: This table provides general examples for the reaction types, not specific data for this compound)
| Reaction | Catalyst/Ligand | Base | Coupling Partners | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | (Halo)-5,6-difluoropyridin-3-amine + Arylboronic acid | Dioxane/Water |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, Cs₂CO₃ | This compound + Aryl bromide/iodide | Toluene |
Mechanisms of N-Alkylation and Acylation Reactions
The primary amine functionality of this compound is a nucleophilic center and is expected to readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The N-alkylation of primary amines with alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. acsgcipr.org The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a secondary ammonium (B1175870) salt. A base is then required to deprotonate the nitrogen, yielding the N-alkylated product. A significant challenge in amine alkylation is controlling the extent of reaction, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. masterorganicchemistry.com The electron-withdrawing fluorine atoms at the C5 and C6 positions are expected to decrease the nucleophilicity of the amino group, which could potentially slow the rate of alkylation and might help in achieving mono-alkylation under carefully controlled conditions.
N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. The mechanism is a nucleophilic acyl substitution. mnstate.edu The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the corresponding amide. A base, such as pyridine or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl). Unlike alkylation, acylation is generally easy to control at the mono-acylation stage because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing nature of the adjacent carbonyl group.
Oxidation-Reduction Mechanisms
The redox chemistry of this compound is not specifically detailed in the literature, but can be inferred from the behavior of related aminopyridines. smolecule.comsmolecule.com
Oxidation: The amino group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) could potentially oxidize the amino group to a nitro group (-NO₂). smolecule.com The mechanism of such oxidations can be complex, often involving radical intermediates or direct oxygen atom transfer. The pyridine ring itself is generally resistant to oxidation, especially when deactivated by electron-withdrawing fluorine atoms. Oxidation of the ring nitrogen to an N-oxide is also a possibility, which can alter the reactivity of the ring towards other transformations. psu.eduumich.edu
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni). However, fluorinated aromatic rings are generally more resistant to reduction than their non-fluorinated counterparts. Forcing conditions (high pressure and temperature) would likely be required to reduce the pyridine ring to a piperidine. Such conditions might also lead to hydrodefluorination (replacement of a C-F bond with a C-H bond). A patent for a related compound describes the reduction of a hydrazino group to an amine using a Raney Nickel catalyst, a transformation that avoids altering the difluoropyridine core. google.com This suggests that selective transformations are possible, but the reduction of the ring itself would be challenging.
Advanced Spectroscopic and Analytical Characterization Techniques for 5,6 Difluoropyridin 3 Amine Derivatives
Vibrational Spectroscopy for Structural Elucidation
The IR spectrum of an aromatic amine like 5,6-Difluoropyridin-3-amine is expected to exhibit several characteristic absorption bands. Primary amines (RNH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.com The N-H bending (scissoring) vibration for primary amines is anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com Furthermore, the C-N stretching vibration for aromatic amines is typically observed between 1250 and 1335 cm⁻¹. orgchemboulder.com
The presence of the pyridine (B92270) ring will contribute to characteristic C-H and C=C stretching vibrations. The C-F stretching vibrations in fluorinated pyridines are generally strong and appear in the 1150–1250 cm⁻¹ region.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | 3300 - 3400 | Medium |
| C-H Aromatic Stretch | 3000 - 3100 | Medium to Weak |
| N-H Bending (Scissoring) | 1580 - 1650 | Medium to Strong |
| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-N Aromatic Stretch | 1250 - 1335 | Medium to Strong |
| C-F Stretch | 1150 - 1250 | Strong |
Note: The data in this table is based on typical ranges for the specified functional groups and related compounds.
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be instrumental in identifying the pyridine ring breathing modes and the symmetric C-F stretching vibrations.
In a study of 4-amino-3,5-dichloro-2,6-difluoropyridine, Raman bands corresponding to NH₂ wagging and torsion modes were identified at 664 cm⁻¹ and 215 cm⁻¹ (strong), respectively. googleapis.comconferenceworld.in Theoretical studies using Density Functional Theory (DFT) have been employed to predict the Raman spectra of related molecules, such as 4-amino-3-choloro-2,5,6-trifluoropyridine, providing a framework for assigning vibrational modes. researchgate.net Similar computational approaches could be applied to this compound to predict its Raman spectrum. spectroscopyonline.com Experimental Raman spectra are available for isomers like 3,5-difluoropyridin-2-amine, which would show similarities in the ring and C-F vibrational modes. nih.gov
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretching | 3300 - 3500 | Weak to Medium |
| Pyridine Ring Breathing | 980 - 1050 | Strong |
| C-F Symmetric Stretch | 1150 - 1250 | Medium |
| NH₂ Wagging | 650 - 700 | Medium |
Note: This table is based on data from analogous compounds and general spectroscopic principles.
Infrared (IR) Spectroscopic Analysis of Amine and Heterocyclic Vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required to unambiguously determine its structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the positions of the fluorine and amine substituents. The amine protons typically appear as a broad singlet, the chemical shift of which can vary with solvent and concentration. In general, protons on carbons adjacent to nitrogen in pyridine rings are deshielded.
While specific data for this compound is scarce, data for related isomers provides insight. For instance, in derivatives of 2,6-difluoropyridine (B73466), the remaining proton signals are well-defined. academie-sciences.fr The chemical shifts for protons in aminopyridines can range from approximately 6.0 to 8.5 ppm. The amine protons themselves often appear in the range of 3.0 to 5.0 ppm.
Table 3: Predicted Proton (¹H) NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | 7.5 - 8.0 | Doublet of doublets (d) |
| H-4 | 6.5 - 7.0 | Doublet of doublets (d) |
Note: These are estimated values based on general principles and data from similar structures. Coupling constants (J) would be crucial for definitive assignment.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In this compound, five distinct signals are expected for the pyridine ring carbons. The chemical shifts are significantly influenced by the electronegative fluorine atoms and the electron-donating amine group. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF).
Typical chemical shifts for carbons in aromatic rings are found between 110 and 160 ppm. researchgate.net Carbons attached to fluorine are generally shifted downfield. For example, in fluorinated pyridine derivatives, carbons bonded to fluorine can have chemical shifts in the range of 150-165 ppm with large coupling constants. rsc.org
Table 4: Predicted Carbon-13 (¹³C) NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C-2 | 130 - 145 | Small (²JCF, ³JCF) |
| C-3 | 120 - 135 | Small (²JCF) |
| C-4 | 110 - 125 | Small (³JCF) |
| C-5 | 150 - 165 | Large (¹JCF) |
Note: The values are estimates. Definitive assignment would require experimental data and analysis of C-F coupling patterns.
¹⁹F NMR is an essential technique for characterizing fluorinated organic compounds due to its high sensitivity and wide chemical shift range. nsf.gov For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C-5 and C-6 positions. The chemical shifts and the F-F and F-H coupling constants would provide definitive proof of the substitution pattern.
The chemical shifts of fluorine in fluoro-aromatic compounds are sensitive to the nature and position of other substituents. In related fluoropyridine derivatives, the chemical shifts can vary significantly. For example, in some 2,6-difluoropyridine derivatives, the fluorine signals appear in the range of -60 to -70 ppm. rsc.org In other polyfluorinated pyridines, these shifts can be found in regions from -85 ppm to -155 ppm. rsc.org The coupling between the two fluorine atoms (³JFF) and coupling to the ring protons (³JHF, ⁴JHF) would be observable and crucial for structural confirmation.
Table 5: Predicted Fluorine-19 (¹⁹F) NMR Data for this compound
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| F-5 | -130 to -150 | Doublet (from F-6), with further coupling to H-4 |
Note: These are estimated ranges based on data from various fluorinated pyridines. The reference standard is typically CFCl₃ (δ = 0 ppm).
Carbon-13 (13C) NMR Spectroscopic Characterization of Carbon Frameworks
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the characterization of this compound derivatives, providing precise molecular weight information and valuable structural insights through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS) Fragmentation Pathways
Electron Ionization Mass Spectrometry (EIMS) subjects molecules to high-energy electrons, inducing ionization and extensive fragmentation. The resulting fragmentation patterns are often complex but highly characteristic of the molecule's structure. For fluorinated pyridine derivatives, fragmentation commonly involves the loss of fluorine (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu The fragmentation of the pyridine ring itself can also occur, leading to a series of diagnostic ions. researchgate.net The interpretation of these pathways is critical for the structural elucidation of novel this compound derivatives. umanitoba.ca
A detailed investigation into the EIMS fragmentation of related fluorinated compounds can reveal common pathways. For instance, the analysis of various fluorinated arenes has demonstrated characteristic cleavage patterns that can be extrapolated to pyridinamine systems. researchgate.net
Table 1: Common EIMS Fragment Ions for Fluorinated Pyridine Derivatives
| Fragment Ion | Description |
| [M]+ | Molecular Ion |
| [M-F]+ | Loss of a fluorine atom |
| [M-HF]+ | Loss of hydrogen fluoride |
| [M-CN]+ | Loss of a nitrile group from the pyridine ring |
| Pyridine ring fragments | Various smaller ions resulting from ring cleavage |
This table represents generalized fragmentation patterns and specific pathways can vary based on the full molecular structure.
Soft Ionization Techniques for Molecular Weight Determination
To circumvent the extensive fragmentation seen in EIMS and clearly determine the molecular weight, soft ionization techniques are employed. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two such methods that typically produce intact protonated molecules [M+H]+. nih.govnews-medical.net
ESI is particularly well-suited for the analysis of polar molecules like pyridinamine derivatives and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. thieme-connect.comrsc.org For example, the ESI-MS of 1-(benzo[b]thiophen-4-yl)-4-(3-((5,6-difluoropyridin-3-yl)oxy)propyl)piperazine hydrochloride showed a clear [M+H]+ ion at m/z 390.1373, confirming its calculated molecular weight. thieme-connect.com
MALDI-TOF (Time-of-Flight) is another powerful technique, especially for obtaining clean spectra of small organic molecules with minimal fragmentation. news-medical.net The choice of an appropriate matrix is crucial for successful MALDI analysis. nih.gov For some organometallic compounds, neutral matrices like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (B47326) (DCTB) are preferred to avoid unwanted reactions. news-medical.net
Table 2: Application of Soft Ionization Mass Spectrometry
| Technique | Ion Type | Application Example | Reference |
| ESI-MS | [M+H]+ | Molecular weight confirmation of a 5,6-difluoropyridin-3-yl derivative. | thieme-connect.com |
| MALDI-TOF | [M+H]+ | Analysis of small organic and organometallic compounds. | news-medical.net |
| APCI-MS | [M+H]+ | Analysis of primary aromatic amines, often with less matrix effect than ESI. | ub.edu |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail. In an MS/MS experiment, a specific ion (often the molecular ion or a primary fragment) is selected, subjected to further fragmentation (collision-induced dissociation), and the resulting product ions are analyzed. This technique is invaluable for distinguishing between isomers and confirming the connectivity of atoms within a molecule. ub.eduecut.edu.cn
The development of LC-MS/MS methods has become the standard for the sensitive and selective analysis of aromatic amines. nih.govresearchgate.net By monitoring specific precursor-to-product ion transitions, a high degree of certainty in compound identification can be achieved, even in complex matrices. ub.eduecut.edu.cn For instance, in the analysis of primary aromatic amines, MS/MS fragmentation studies of the [M+H]+ ions allowed for the selection of two characteristic and abundant product ions for each analyte, leading to a highly selective and sensitive analytical method. ub.edu
Electronic Spectroscopy (UV/Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. For compounds like this compound derivatives, the key electronic transitions are typically π→π* and n→π*. researchgate.netlibretexts.org
The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). libretexts.orgutoronto.ca As the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic shift). utoronto.calibretexts.org
The introduction of fluorine atoms and the amino group to the pyridine ring alters the energy of the molecular orbitals. Fluorine substitution can stabilize non-bonding orbitals. researchgate.net The electronic absorption spectra of fluoropyridines have been studied in various solvents, revealing shifts in the absorption bands that can be used to determine excited state dipole moments. researchgate.net For 3-fluoropyridine, three distinct absorption band systems have been identified: n→π* transition I, π→π* transition II, and π→π* transition III. researchgate.net
Table 3: Typical UV/Vis Absorption Data for Pyridine Derivatives
| Compound Type | Transition | Typical λmax (nm) | Notes |
| Simple Pyridine | n→π | ~270 | Weak absorption |
| π→π | ~200-260 | Strong absorption | |
| Conjugated Pyridine | π→π* | >250 | λmax increases with the extent of conjugation. libretexts.org |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating this compound derivatives from reaction mixtures and for assessing their purity.
Gas Chromatography (GC) Coupled with Spectroscopic Detectors
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For the analysis of pyridine and its derivatives, GC is a commonly used method. nih.gov The use of high-resolution capillary columns has significantly improved the separation efficiency for such compounds. cdc.gov
Coupling GC with a mass spectrometer (GC-MS) provides a potent analytical combination. GC separates the components of a mixture, and the MS provides mass spectra for each component, allowing for their identification. nih.govresearchgate.net Pyrolysis-GC/MS has been successfully used to identify fluorinated polymers in various products. nih.gov
For amines, which can sometimes exhibit poor peak shape in GC, derivatization is often employed. jfda-online.comresearchgate.net This process converts the amine into a less polar and more volatile derivative, improving its chromatographic behavior. jfda-online.com Fluorinated acylating agents are commonly used for this purpose. jfda-online.com
Purity assessment of fluorinated pyridine derivatives can be effectively carried out using GC. nih.gov For example, the purity of 2-Amino-3-nitropyridine has been reported to be greater than 98.0% as determined by GC. ruifuchemical.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone analytical technique for the characterization of this compound and its derivatives. This powerful hyphenated method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry, making it indispensable for compound identification, purity assessment, and quantitative analysis in complex matrices. The progress of reactions involving pyridine derivatives is frequently monitored by LC-MS to provide crucial data on reaction completion, yield, and impurity profiling. nih.gov
The utility of LC-MS is particularly pronounced in the analysis of fluorinated compounds, where the synthesis can often result in a mixture of isomers that are challenging to separate using standard chromatographic techniques like silica (B1680970) gel column chromatography. acs.org LC-MS provides the necessary resolution and detection capabilities to distinguish between these closely related structures.
Chromatographic Separation
The choice of chromatographic conditions is critical for achieving optimal separation of this compound derivatives. The selection of the stationary phase (column) and mobile phase is tailored to the specific physicochemical properties of the analytes.
Stationary Phases: While standard reversed-phase columns, such as C18, are widely used, specialized columns containing fluorinated stationary phases (fluorous phases) offer unique selectivity for fluorinated molecules. silicycle.comnih.gov These "fluorous" columns can enhance the retention and separation of fluorinated compounds from their non-fluorinated precursors or side products, a principle known as fluorous solid-phase extraction (FSPE). silicycle.com The interaction between the fluorinated analyte and the fluorinated stationary phase provides a separation mechanism that is orthogonal to conventional hydrophobic interactions. nih.gov
Mobile Phases: Gradient elution is commonly employed, typically using a mixture of an aqueous solvent and an organic modifier. Common mobile phase constituents include water with acetonitrile (B52724) or methanol. To improve peak shape and promote ionization for mass spectrometric detection, additives such as formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase. nih.gov
Mass Spectrometric Detection
Electrospray ionization (ESI) is the most common ionization technique for analyzing pyridine derivatives due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺. The basic nitrogen atom on the pyridine ring is readily protonated, making detection in positive ion mode highly efficient.
High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is frequently employed to obtain accurate mass measurements. This capability allows for the determination of the elemental composition of the parent ion and its fragments, confirming the identity of the target compound and helping to elucidate the structures of unknown impurities. nih.govchromatographyonline.com
Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural confirmation. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of a derivative) is selected, fragmented, and the resulting product ions are analyzed. This process generates a unique fragmentation pattern that serves as a structural fingerprint, enhancing the certainty of identification and enabling highly selective and sensitive quantification. nih.gov
The following interactive table outlines typical parameters used in LC-MS methods for the analysis of fluorinated aromatic amines, based on established methodologies for related compounds.
Table 1: Illustrative LC-MS Parameters for Analysis of this compound Derivatives
| Parameter | Description | Typical Setting |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | --- |
| Column Type | Stationary phase used for separation | C18 (2.1 x 50 mm, 1.8 µm) or Fluorous Phase Column |
| Mobile Phase A | Aqueous component | 0.1% Formic Acid in Water |
| Mobile Phase B | Organic component | 0.1% Formic Acid in Acetonitrile |
| Gradient | Elution program | 5% to 95% B over 10 minutes |
| Flow Rate | Speed of mobile phase | 0.3 - 0.5 mL/min |
| Column Temperature | Operating temperature for the column | 25 - 40 °C |
| Mass Spectrometry | Mass Analyzer | --- |
| Ionization Source | Method for generating ions | Electrospray Ionization (ESI) |
| Polarity | Ion detection mode | Positive Mode |
| Scan Mode | Type of mass analysis | Full Scan (m/z 100-1000) and MS/MS |
| Capillary Voltage | ESI source voltage | 3.0 - 4.5 kV |
| Gas Temperature | Drying gas temperature | 300 - 350 °C |
Detailed Research Findings
Research on compounds structurally related to this compound demonstrates the power of LC-MS in providing detailed analytical data. For instance, in the development of assays for other fluorinated therapeutic agents, LC-MS/MS methods have been validated to achieve high accuracy and precision, with coefficients of variation often below 5%. nih.gov Such methods are capable of quantifying analytes at nanomolar concentrations or lower in complex biological matrices. nih.gov
The data generated from an LC-MS analysis includes the retention time (tʀ) from the HPLC separation and the mass-to-charge ratio (m/z) from the MS detection. This information is used to confirm the presence and purity of the synthesized compounds.
The following interactive table presents hypothetical, yet representative, LC-MS data for this compound and a potential derivative, illustrating the precision of HRMS analysis.
Table 2: Representative High-Resolution LC-MS Data
| Compound | Retention Time (tʀ) | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | 2.15 min | C₅H₅F₂N₂ | 131.0415 | 131.0411 |
| N-Acetyl-5,6-difluoropyridin-3-amine | 3.48 min | C₇H₇F₂N₂O | 173.0521 | 173.0519 |
Computational Chemistry and Theoretical Studies on 5,6 Difluoropyridin 3 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within 5,6-Difluoropyridin-3-amine.
Density Functional Theory (DFT) Optimizations and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine the optimized geometry and total energy of the molecule. ucmerced.edu These calculations find the most stable arrangement of atoms in the molecule by minimizing the total energy. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
For a related compound, 3-Chloro-2,6-difluoropyridin-4-amine, DFT calculations have been employed to understand its structural and electronic properties. ucmerced.edu Similar calculations for this compound would elucidate the influence of the fluorine and amine substituents on the pyridine (B92270) ring's geometry.
Table 1: Representative DFT Optimized Geometrical Parameters for a Fluorinated Pyridine Ring (Note: This data is representative of a fluorinated pyridine system and not specific to this compound)
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-N Bond Length | 1.34 |
| C-C Bond Length | 1.39 |
| C-F Bond Length | 1.35 |
| C-N-C Bond Angle | 117.0 |
| C-C-N Bond Angle | 123.0 |
Ab Initio Methods for Ground and Excited State Structures
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of ground and excited state structures. ias.ac.in These calculations are computationally more intensive than DFT but can offer a more detailed understanding of electron correlation effects. For fluorinated pyridines, ab initio calculations can be used to analyze intermolecular interactions and crystal packing. ias.ac.in Studying the excited states is crucial for understanding the photophysical properties of the molecule, such as its absorption and fluorescence behavior.
Molecular Orbital Analysis and Reactivity Descriptors
The electronic reactivity of a molecule is governed by its molecular orbitals. Analysis of these orbitals and related descriptors provides a quantitative measure of where and how a molecule is likely to react.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. ucmerced.edu
For the related compound 3-Chloro-2,6-difluoropyridin-4-amine, the HOMO-LUMO energy gap in the gas phase was calculated to be 6.0214 eV. ucmerced.edu This value indicates a relatively high stability.
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Fluorinated Aminopyridine (Note: This data is for a representative fluorinated aminopyridine and not specific to this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 6.0 |
Computational Descriptors of Chemical Hardness, Softness, and Electronegativity
Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be derived from the HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's reactivity.
Electronegativity (χ) is the power of an atom to attract electrons to itself and is calculated as: χ = -(EHOMO + ELUMO) / 2
Chemical Hardness (η) is a measure of the resistance to charge transfer and is calculated as: η = (ELUMO - EHOMO) / 2
Chemical Softness (S) is the reciprocal of hardness and indicates the ease of charge transfer: S = 1 / η
These descriptors are useful for comparing the reactivity of different molecules and for understanding the effects of substituents on reactivity.
Table 3: Representative Reactivity Descriptors for a Fluorinated Aminopyridine (Note: This data is calculated from the representative values in Table 2 and is not specific to this compound)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 3.0 |
| Chemical Softness (S) | 0.33 |
Reaction Mechanism Modeling and Transition State Characterization
The modeling of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for designing new synthetic pathways. Density Functional Theory (DFT) is a commonly employed computational method for elucidating reaction pathways and characterizing transition states.
For instance, in nucleophilic aromatic substitution (SNAr) reactions, a key reaction type for fluorinated pyridines, computational modeling can predict the regioselectivity and the activation energies of different possible substitution patterns. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making certain positions more susceptible to nucleophilic attack. smolecule.com Theoretical calculations can map out the potential energy surface of the reaction, identifying the transition state structures and the intermediate species, such as Meisenheimer complexes. nih.gov
Characterization of the transition state is a critical aspect of these studies. By determining the geometry and energy of the transition state, researchers can gain a deeper understanding of the factors that control the reaction rate and outcome. For reactions such as lithiation followed by substitution, computational studies can help to distinguish between different possible mechanistic pathways, for example, a direct substitution versus an elimination-addition mechanism involving a pyridyne intermediate. nih.gov These theoretical insights are instrumental in optimizing reaction conditions to achieve desired products with high yield and selectivity.
Spectroscopic Property Predictions and Simulations
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which is essential for their structural confirmation and characterization.
Theoretical simulations of infrared (IR) and Raman spectra are highly valuable for the vibrational analysis of this compound. These simulations, typically performed using DFT methods, calculate the vibrational frequencies and intensities of the normal modes of the molecule. core.ac.ukresearchgate.net The calculated spectra can be compared with experimental data to provide detailed assignments for the observed vibrational bands. acs.orgamericanpharmaceuticalreview.com
This allows for the confident attribution of specific spectral features to molecular motions such as N-H, C-H, C-F, and C=N stretching and bending vibrations, as well as the characteristic modes of the pyridine ring. core.ac.ukresearchgate.net Such detailed assignments are fundamental for confirming the molecular structure and for understanding how the fluorine and amine substituents affect the vibrational dynamics of the pyridine core.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3500 - 3600 |
| N-H Symmetric Stretch | 3400 - 3500 |
| C-H Aromatic Stretch | 3050 - 3150 |
| C=N/C=C Ring Stretches | 1550 - 1650 |
| N-H Scissoring | 1600 - 1640 |
| C-F Stretches | 1200 - 1350 |
| Pyridine Ring Breathing | 980 - 1050 |
Note: These are typical frequency ranges and the exact values can vary based on the computational method and basis set employed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry offers reliable methods for predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts of this compound. pdx.eduucl.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for such predictions. researchgate.net
The calculated chemical shifts, when correlated with experimental spectra, provide strong evidence for the proposed molecular structure. nmrdb.org This is particularly useful for distinguishing between isomers and for analyzing the electronic effects of the fluorine substituents on the different nuclei in the molecule. researchgate.net For example, the strong electron-withdrawing effect of the fluorine atoms is expected to cause a downfield shift in the signals of adjacent carbon and proton atoms.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (Amine) | 4.5 - 5.5 |
| ¹H (Ring) | 7.0 - 8.5 |
| ¹³C (C-F) | 145 - 160 |
| ¹³C (C-NH₂) | 135 - 145 |
| ¹³C (Ring) | 115 - 130 |
| ¹⁹F | -70 to -90 |
Note: These chemical shift ranges are illustrative and can be influenced by the solvent and the specific computational protocol.
Simulated Infrared and Raman Spectra for Vibrational Assignments
Conformational Analysis and Intermolecular Interactions
The three-dimensional arrangement of atoms and the non-covalent interactions of this compound are determinant factors for its physical and chemical properties.
This compound possesses both hydrogen bond donor (the -NH₂ group) and acceptor sites (the pyridine nitrogen and the fluorine atoms), enabling it to form both intramolecular and intermolecular hydrogen bonds. libretexts.org
Computational conformational analysis can identify the most stable conformers of the molecule, which may be stabilized by weak intramolecular hydrogen bonds between an amine proton and the adjacent fluorine atom. acs.org In the condensed phase, this compound is capable of forming extensive intermolecular hydrogen-bonding networks, which significantly influence its crystal packing and melting point. rsc.orgacs.org Theoretical models can be used to calculate the geometries and energies of these hydrogen bonds, providing a deeper understanding of the molecule's solid-state architecture.
Non-Covalent Interaction (NCI) analysis is a computational tool that allows for the visualization and characterization of weak interactions within and between molecules. scispace.comencyclopedia.pub For this compound, NCI analysis can reveal a detailed picture of the non-covalent interactions that govern its structure and properties, including hydrogen bonds, van der Waals forces, and halogen bonds. researchgate.netmdpi.com
NCI plots display regions of space where non-covalent interactions occur, with color-coding to indicate the type and strength of the interaction. scispace.com This provides valuable insights into the forces that dictate the molecule's preferred conformation and how it interacts with other molecules in its environment. Such analyses are particularly useful for understanding crystal packing and for predicting how the molecule might interact with a biological target. rsc.org
Derivatization and Functionalization Strategies of the 5,6 Difluoropyridin 3 Amine Core
Regioselective Functionalization of the Pyridine (B92270) Ring
The fluorine atoms significantly influence the reactivity of the pyridine ring, making it susceptible to certain transformations, particularly nucleophilic aromatic substitution.
The fluorine atoms at positions 5 and 6 of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of both the fluorine atoms and the ring nitrogen. This allows for the displacement of a fluoride (B91410) ion by a variety of nucleophiles, including amines. Research on analogous polyhalogenated pyridines shows that such reactions are highly regioselective. rsc.org The reaction typically occurs preferentially at the position ortho or para to the ring nitrogen. In the case of 2,6-difluoropyridines, substitution is highly favored at the 2- (or 6-) position. researchgate.net For 5,6-difluoropyridin-3-amine, a nucleophile would be expected to displace the fluorine at the C6 position due to activation from the ring nitrogen. A study on methyl 2,6-difluoropyridine-3-carboxylate showed that reaction with methylamine (B109427) resulted in a mixture of products, indicating that regioselectivity can be a nuanced issue influenced by other substituents. researchgate.net
The reaction of polyfluoropyridines with ammonia (B1221849) is a known method for producing aminofluoropyridines. nih.gov Similarly, reacting this compound with other primary or secondary amines could lead to the synthesis of novel diaminopyridine derivatives.
While direct cross-coupling of C-F bonds is challenging, the pyridine ring can be functionalized using modern organometallic chemistry. One strategy involves metalation, where a strong base like butyllithium (B86547) can deprotonate the ring, followed by the introduction of an electrophile. ambeed.com
More commonly, cross-coupling reactions such as Suzuki, Sonogashira, or Heck are employed. rsc.orgambeed.com For these reactions to proceed at the fluorinated positions, the C-F bond would typically first be converted to a more reactive C-Br, C-I, or C-OTf (triflate) bond. Alternatively, a directed ortho-metalation followed by reaction with a boron electrophile can generate a boronic acid or ester derivative. lookchem.com This derivative can then readily participate in palladium-catalyzed Suzuki cross-coupling reactions to form new carbon-carbon bonds, a technique widely used in the synthesis of complex molecules and pharmaceutical intermediates. researchgate.netlookchem.com
Table 2: Summary of Functionalization Strategies and Potential Reactions
| Section | Reaction Type | Reagents/Conditions | Expected Product Class |
|---|---|---|---|
| 6.1.1 | N-Alkylation | Alkyl halide + Base; or Alcohol + Metal catalyst | N-Alkyl-5,6-difluoropyridin-3-amines |
| 6.1.2 | N-Acylation | Acyl chloride or Anhydride (B1165640) + Base | N-Acyl-5,6-difluoropyridin-3-amines (Amides) |
| 6.1.2 | N-Sulfonylation | Sulfonyl chloride + Base | N-Sulfonyl-5,6-difluoropyridin-3-amines (Sulfonamides) |
| 6.2.1 | SNAr | Amine nucleophile (R₂NH), Base, Solvent (e.g., DMSO) | 6-Amino-5-fluoropyridin-3-amine derivatives |
Halogen-Amine Exchange Reactions
Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Studies
Functionalization of the Amino Group: The primary amine at the C-3 position is a versatile handle for a wide range of chemical transformations. Standard reactions include N-acylation, N-sulfonylation, and N-alkylation, which introduce diverse functional groups that can modulate the compound's electronic and steric profile.
N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amides and sulfonamides, respectively. google.com These reactions are typically high-yielding and allow for the introduction of a vast array of substituents. The resulting amide or sulfonamide group alters the electronic nature of the scaffold, withdrawing electron density from the pyridine ring and reducing the basicity of the nitrogen atom. This modification also introduces new hydrogen bond donor/acceptor capabilities, which is critical for studying interactions with biological macromolecules.
Palladium-Catalyzed C-N Coupling: More advanced methods involve palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides. mit.edu These reactions, often employing specialized phosphine (B1218219) ligands, enable the synthesis of complex diarylamine structures. The conditions must be carefully optimized to favor coupling at the exocyclic amine over potential reactions at the pyridine nitrogen or substitution of the fluorine atoms.
Modification of the Pyridine Ring: While the fluorine atoms are generally stable, they can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, particularly the fluorine at the C-6 position, which is ortho to a ring nitrogen. However, the electron-donating nature of the amino group at C-3 can deactivate the ring towards nucleophilic attack compared to a non-aminated difluoropyridine.
Investigations into the reactivity of related substituted dichloropyridines show that the regioselectivity of substitution is highly dependent on the nature of the substituent at the C-3 position and the reaction solvent. researchgate.net For the this compound scaffold, derivatization of the amine to an electron-withdrawing group (e.g., an amide) would be expected to increase the reactivity of the ring toward nucleophilic substitution.
The table below details representative derivatization strategies for generating analogues from the this compound core to study structure-reactivity relationships.
| Reaction Type | Reagent Example | Derivative Structure | Key Structural Modification | Impact on Scaffold Reactivity and Properties |
| N-Acylation | Acetyl Chloride | N-(5,6-difluoropyridin-3-yl)acetamide | Addition of an acetyl group to the amine. | Reduces basicity of the amine; introduces a hydrogen bond acceptor (carbonyl oxygen); increases steric bulk around the C-3 position. |
| N-Sulfonylation | Benzenesulfonyl Chloride | N-(5,6-difluoropyridin-3-yl)benzenesulfonamide | Addition of a benzenesulfonyl group to the amine. | Forms a stable sulfonamide; significantly increases electron-withdrawing character and acidity of the N-H proton; adds a bulky, aromatic substituent. |
| N-Alkylation | Benzyl (B1604629) Bromide | N-Benzyl-5,6-difluoropyridin-3-amine | Formation of a secondary amine with a benzyl group. | Retains a basic nitrogen but with increased steric hindrance; introduces a flexible, hydrophobic group. |
| SNAr | Sodium Methoxide | 5-Fluoro-6-methoxypyridin-3-amine | Substitution of the C-6 fluorine with a methoxy (B1213986) group. | Alters the electronic profile of the pyridine ring; introduces a hydrogen bond acceptor; demonstrates the potential for ring functionalization. |
| Suzuki Coupling | Phenylboronic Acid | 5-Fluoro-6-phenylpyridin-3-amine | Palladium-catalyzed substitution of the C-6 fluorine with a phenyl group. | Creates a C-C bond, forming a biaryl system; significantly increases molecular complexity and modifies conformational possibilities. google.com |
Generation of Chemical Libraries Based on the Fluorinated Aminopyridine Scaffold
The this compound scaffold is an excellent starting point for the generation of chemical libraries, which are large, systematically organized collections of related compounds. openaccessjournals.com These libraries are essential tools in drug discovery and materials science for high-throughput screening to identify compounds with desired properties. The generation of libraries from this scaffold typically involves combinatorial chemistry, where a core structure is reacted with multiple sets of building blocks in parallel. chemrxiv.org
A common strategy for library generation using the this compound core involves a two-dimensional diversification approach:
Diversification at the Amino Group: The primary amine is functionalized with a library of building blocks (Set A), such as a diverse collection of carboxylic acids or sulfonyl chlorides, through parallel synthesis. This creates a large set of intermediate compounds, each with a unique substituent at the C-3 nitrogen.
Diversification at the Pyridine Ring: The fluorine atom at the C-6 position can serve as a second point for diversification. Using palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, a second set of building blocks (Set B), such as various boronic acids or amines, can be introduced. google.commit.edu
This approach allows for the rapid creation of a large matrix of compounds from a single scaffold. For example, reacting the core with 100 different acyl chlorides (Set A) and subsequently with 100 different boronic acids (Set B) would theoretically generate a library of 10,000 distinct molecules. Modern approaches even utilize DNA-encoded libraries (DELs), where each unique molecule is tagged with a specific DNA barcode, allowing for the synthesis and screening of libraries containing millions or even billions of compounds based on a central scaffold. acs.org
The table below illustrates a conceptual framework for generating a chemical library from the this compound scaffold.
| Scaffold | Building Block Set A (N-Acylation Reagents) | Building Block Set B (Suzuki Coupling Reagents) | Representative Library Members (Structures) |
| This compound | R¹-COCl (e.g., Acetyl chloride, Benzoyl chloride) | R²-B(OH)₂ (e.g., Phenylboronic acid, Thiophene-2-boronic acid) | N-(5-fluoro-6-phenylpyridin-3-yl)acetamide |
| N-(5-fluoro-6-(thiophen-2-yl)pyridin-3-yl)acetamide | |||
| N-benzoyl-5-fluoro-6-phenylpyridin-3-amine | |||
| N-benzoyl-5-fluoro-6-(thiophen-2-yl)pyridin-3-amine |
The systematic generation of such libraries allows for a comprehensive exploration of the chemical space around the this compound core, maximizing the potential for discovering molecules with novel and optimized properties.
Synthetic Utility and Applications in Advanced Organic Synthesis
Role as a Key Building Block for Complex Polyfluorinated Organic Molecules
5,6-Difluoropyridin-3-amine serves as a critical starting material for constructing intricate organic molecules that contain multiple fluorine atoms and heterocyclic systems. The fluorine atoms influence the molecule's acidity, basicity, and susceptibility to nucleophilic or electrophilic attack, while the amine group offers a versatile handle for a wide range of chemical transformations.
A key application of this building block is demonstrated through its derivative, (5,6-difluoropyridin-3-yl)boronic acid. This boronic acid derivative participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. For instance, it has been used in the synthesis of complex poly-heterocyclic structures like 3-(3-((5,6-difluoropyridin-3-yl)methyl)isoxazol-5-yl)pyridin-2-amine . ambeed.com In this synthesis, the (5,6-difluoropyridin-3-yl) moiety is coupled with a brominated pyridine (B92270) component, showcasing its utility in assembling elaborate, multi-ring systems that are of interest in medicinal chemistry. ambeed.com The stability and reactivity of such fluorinated building blocks are crucial for the rational design of complex molecular architectures.
Integration into Synthetic Pathways for Fluorinated Pharmaceutical Precursors
Fluorinated pyridines are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs due to their ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The difluorinated aminopyridine scaffold is particularly prevalent in the development of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. google.comnih.gov
While patents for kinase inhibitors often describe broad classes of compounds, the general synthetic strategies highlight the importance of aminopyridine cores. For example, patents for Pim kinase inhibitors and B-Raf/C-Raf inhibitors detail the coupling of fluorinated aminopyridine fragments with other heterocyclic systems to build the final active pharmaceutical ingredient. google.comgoogle.com These syntheses often involve nucleophilic aromatic substitution or cross-coupling reactions where the aminopyridine derivative is a key intermediate. The specific substitution pattern of this compound, with its distinct electronic and steric profile, makes it a candidate for integration into synthetic routes for novel pharmaceutical agents.
| Precursor Type | Therapeutic Target Class | General Synthetic Reaction | Significance of Fluorination |
|---|---|---|---|
| Fluorinated Aminopyridines | Protein Kinases (e.g., Pim, Raf, MK2) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Enhances binding affinity, improves metabolic stability, and modulates pKa. mdpi.comgoogle.comepo.org |
| Polyfluorinated Pyridyl Cores | Various (Oncology, Inflammation) | Nucleophilic Aromatic Substitution (SNAr) | Activates the pyridine ring for substitution and provides sites for molecular interaction. google.comepo.org |
Application as an Intermediate in Agrochemical Synthesis
Similar to the pharmaceutical industry, the agrochemical sector relies heavily on fluorinated heterocyclic compounds to develop effective and selective herbicides, insecticides, and fungicides. Substituted pyridines are key components in many commercial crop protection agents.
Patent literature demonstrates that aminofluoropyridines are crucial intermediates. For instance, a multi-step process for producing uracil (B121893) pyridine herbicides identifies 5-chloro-3,6-difluoropyridin-2-amine as a key building block. nih.gov This compound is structurally very similar to this compound, indicating that this class of molecules is highly relevant for creating herbicidal compounds. The synthesis of such intermediates often involves the functionalization of a polyhalogenated pyridine ring, followed by amination to install the necessary reactive group for further elaboration into the final agrochemical product. nih.govchemrxiv.org
| Intermediate Class | Agrochemical Type | General Synthetic Role | Key Structural Feature |
|---|---|---|---|
| Halogenated Aminopyridines | Herbicides | Core building block for uracil pyridine synthesis. nih.gov | Fluorine and chlorine substituents for bioactivity. |
| 6-Aryl-4-aminopicolinates | Herbicides | Precursor for controlling broadleaf weeds. chemrxiv.org | Amino group at C4 and halogen/aryl groups. |
Contributions to Materials Science and Specialty Chemicals Synthesis
The application of fluorinated pyridines extends beyond life sciences into materials science, where these structures are used to create specialty chemicals with unique optical and electronic properties. Fluorinated organic materials are of great interest for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and high-performance polymers. acs.orgresearchgate.net
Research has shown that iridium(III) complexes containing 2,6-difluoropyridine (B73466) units can function as highly efficient phosphorescent emitters in OLEDs. researchgate.net The fluorine atoms enhance thermal stability and quantum efficiency. The presence of an additional amine group on the ring, as in this compound, provides a site for covalent incorporation into polymer backbones or for attachment to other parts of a functional dye molecule. Furthermore, benzofuropyridine derivatives, which can be synthesized from fluoropyridine precursors, are noted for their fluorescence properties and potential use as green or blue OLED emitters. acs.org The combination of a fluorinated pyridine core with an amino functional group makes this compound a promising building block for the design of next-generation organic electronic materials.
Emerging Synthetic Methodologies Utilizing Fluorinated Aminopyridine Scaffolds
The synthesis of precisely substituted pyridines is a significant challenge in organic chemistry due to issues of regioselectivity. The development of new synthetic methods that can selectively functionalize specific positions on the pyridine ring is crucial for accessing novel compounds.
Recent advancements have focused on the regioselective C-H functionalization of fluoropyridines. One emerging strategy is directed deprotonation and metalation. researchgate.netresearchgate.net By using strong, hindered bases, a specific proton can be removed from the pyridine ring, allowing for the introduction of an electrophile at a desired position that might otherwise be unreactive. For polyfluorinated pyridines, this approach can overcome the directing effects of the fluorine atoms, enabling functionalization at otherwise inaccessible sites. researchgate.netacs.org
Another key area is the development of catalytic C–H arylation protocols. These methods allow for the direct formation of carbon-carbon bonds between the pyridine ring and an aryl partner, avoiding the need for pre-functionalized starting materials. nih.gov For electron-deficient pyridines, such as those bearing multiple fluorine atoms, new catalytic systems have been developed that achieve high regioselectivity, complementing classical functionalization approaches. nih.govchemrxiv.org These emerging methodologies are critical for efficiently utilizing building blocks like this compound to create diverse and complex molecular libraries for screening in drug discovery and materials science.
| Methodology | Description | Key Reagents/Catalysts | Advantage |
|---|---|---|---|
| Directed Deprotonation/Metalation | Regioselective removal of a specific C-H proton followed by quenching with an electrophile. | Hindered lithium amide bases (e.g., LDA, LiTMP). researchgate.netresearchgate.net | Access to substitution patterns not achievable by classical methods. researchgate.net |
| Catalytic C-H Arylation | Direct coupling of a pyridine C-H bond with an aryl partner. | Palladium catalysts with specialized carboxylic acid ligands. nih.gov | High atom economy and avoids pre-functionalization of the pyridine ring. |
| Regioselective Hydrodefluorination | Selective removal of fluorine atoms at specific positions (e.g., C2/C6). | Bench-stable Nickel(II) precatalysts with pinacolborane. chemrxiv.org | Allows for late-stage modification of polyfluorinated pyridines under mild conditions. chemrxiv.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6-Difluoropyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : A common approach involves cross-coupling reactions using halogenated pyridine precursors. For example, a modified Ullmann coupling with this compound derivatives can employ copper catalysts (e.g., Cu(OAc)₂) and aryl boronic acids under inert conditions . Solvent choice (e.g., dichloromethane or THF) and temperature (room temperature vs. reflux) critically impact reaction efficiency. Purification via silica gel chromatography with ethyl acetate/hexane gradients is typical .
- Key Variables : Catalyst loading (0.25–1.0 mmol), base (e.g., t-BuONa), and reaction time (12–24 hours) must be optimized to minimize side products like dehalogenated intermediates .
Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?
- Methodology : Use NMR spectroscopy (¹⁹F and ¹H) to assess electronic environments. Fluorine atoms induce deshielding in adjacent protons, observed as downfield shifts in ¹H NMR (e.g., δ 7.8–8.2 ppm for pyridine protons) . Computational tools (e.g., Gaussian) can model charge distribution and frontier molecular orbitals to predict reactivity .
- Validation : Compare experimental data with PubChem-calculated properties (e.g., InChIKey, SMILES) to confirm structural integrity .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodology : Solubility can be empirically tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) should monitor decomposition via HPLC or TLC .
- Findings : Fluorinated pyridines generally exhibit moderate solubility in DMSO (10–50 mg/mL) and degrade under strong acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in functionalizing this compound for drug-discovery applications?
- Methodology : Employ directed ortho-metalation (DoM) strategies using directing groups (e.g., -NH₂) to control substitution patterns. Palladium-catalyzed C–H activation (e.g., Pd(OAc)₂/Xantphos) enables selective coupling at the 2- or 4-positions .
- Case Study : A study on analogous 3-fluoropyridines achieved >90% regioselectivity using t-BuONa as a base and THF as solvent .
Q. What computational approaches are effective in predicting the biological activity of this compound derivatives?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with QSAR models to screen against target proteins (e.g., kinases). PubChem-derived descriptors (e.g., topological polar surface area, logP) inform bioavailability predictions .
- Validation : Cross-reference docking scores (e.g., binding energy < -7.0 kcal/mol) with in vitro assays to validate hits .
Q. How should researchers resolve contradictory data in fluorinated pyridine synthesis (e.g., variable yields or unexpected byproducts)?
- Methodology : Apply root-cause analysis:
Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to identify byproducts .
Statistically analyze variables (e.g., ANOVA for catalyst efficiency) .
- Example : Inconsistent yields in cross-coupling reactions may stem from trace moisture; rigorous drying of reagents and solvents often resolves this .
Q. What are the mechanistic implications of fluorine substitution on the amine group’s nucleophilicity in this compound?
- Methodology : Conduct kinetic studies using electrophilic reagents (e.g., acyl chlorides). Compare reaction rates with non-fluorinated analogs (e.g., pyridin-3-amine) via UV-Vis or NMR monitoring.
- Insight : Fluorine’s electron-withdrawing effect reduces amine nucleophilicity, requiring harsher conditions (e.g., elevated temperature) for acylation .
Methodological Best Practices
- Safety Protocols : Always consult Safety Data Sheets (SDS) for fluorinated amines, which may exhibit toxicity or reactivity. Use fume hoods and personal protective equipment (PPE) during synthesis .
- Data Reproducibility : Document reaction parameters (e.g., exact catalyst batches, solvent purity) in detail, as minor variations can significantly impact outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
